Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride
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Overview
Description
Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride: is a chemical compound with the molecular formula C10H16Cl2N2O2 and a molecular weight of 267.15 g/mol . It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride typically involves the reaction of 3-amino-2-(pyridin-4-ylmethyl)propanoic acid with methanol in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions usually require a controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures to maintain consistency and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
- Methyl 3-amino-2-(4-pyridinylmethyl)propanoate dihydrochloride
- Methyl ®-2-amino-3-(pyridin-4-yl)propanoate dihydrochloride
Comparison: Compared to similar compounds, Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications .
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-pyridin-4-ylpropanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-14-10(13)9(7-11)6-8-2-4-12-5-3-8;;/h2-5,9H,6-7,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRBGSPOROORBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=NC=C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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